molecular formula C29H38N2O6 B8112743 Fmoc-D-Lys(ipr,Boc)-OH

Fmoc-D-Lys(ipr,Boc)-OH

Cat. No.: B8112743
M. Wt: 510.6 g/mol
InChI Key: LUGFCMICCJNLBC-RUZDIDTESA-N
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Description

Fmoc-D-Lys(ipr,Boc)-OH is a protected lysine derivative used in solid-phase peptide synthesis (SPPS). Its structure includes:

  • Fmoc (9-fluorenylmethoxycarbonyl): Protects the α-amino group, removable under basic conditions (e.g., piperidine).
  • Boc (tert-butoxycarbonyl): Protects the ε-amino group, cleaved by trifluoroacetic acid (TFA).
  • D-configuration: The D-enantiomer of lysine, which improves metabolic stability by resisting enzymatic degradation compared to L-lysine .

The ipr group likely modifies steric and electronic properties, impacting peptide folding and interactions .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O6/c1-19(2)31(28(35)37-29(3,4)5)17-11-10-16-25(26(32)33)30-27(34)36-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,19,24-25H,10-11,16-18H2,1-5H3,(H,30,34)(H,32,33)/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGFCMICCJNLBC-RUZDIDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Lys(ipr,Boc)-OH typically involves the following steps:

    Protection of the Epsilon-Amino Group: The epsilon-amino group of D-lysine is first protected with the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate [(Boc)2O] in the presence of a base such as triethylamine.

    Protection of the Alpha-Amino Group: The alpha-amino group is then protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) in the presence of a base such as diisopropylethylamine (DIPEA).

    Introduction of the Isopropyl Group: The epsilon-amino group is further modified with an isopropyl group using an appropriate alkylating agent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and ensure efficient protection and deprotection steps.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Boc group can be removed using an acid such as trifluoroacetic acid (TFA).

    Substitution Reactions: The epsilon-amino group can undergo substitution reactions with various alkylating agents to introduce different functional groups.

Common Reagents and Conditions:

    Fmoc Removal: Piperidine in dimethylformamide (DMF).

    Boc Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Alkylation: Alkylating agents such as isopropyl bromide in the presence of a base.

Major Products:

    Fmoc Removal: D-Lys(ipr,Boc)-OH.

    Boc Removal: Fmoc-D-Lys(ipr)-OH.

    Alkylation: Fmoc-D-Lys(ipr,Boc)-OH with various alkyl groups.

Scientific Research Applications

Synthesis and Deprotection

The synthesis involves protecting the amino groups to prevent unwanted reactions during peptide assembly. The typical steps include:

  • Protecting the epsilon-amino group with Boc.
  • Protecting the alpha-amino group with Fmoc.
  • Introducing the isopropyl group via alkylation.

Deprotection Methods :

  • The Fmoc group is removed using piperidine in dimethylformamide (DMF).
  • The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) .

Peptide Synthesis

Fmoc-D-Lys(ipr,Boc)-OH is primarily utilized in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form complex peptides. Its unique protective groups enable selective reactions, making it an essential building block .

Biological Research

The compound is employed in studying protein-protein interactions and enzyme-substrate interactions. Its ability to introduce modified lysine residues enhances the biological properties of synthesized peptides, aiding in receptor binding studies .

Medicinal Chemistry

In drug development, this compound is significant for synthesizing peptide-based therapeutics, including:

  • Antimicrobial peptides : Enhancing efficacy against bacterial infections.
  • Enzyme inhibitors : Developing targeted therapies for various diseases.
  • Peptide vaccines : Improving immune responses through tailored peptide sequences .

Case Study 1: GnRH Antagonists

This compound has been utilized in synthesizing GnRH antagonists such as Degarelix, which are used for treating hormone-sensitive cancers. The incorporation of this compound allows for better receptor binding and improved pharmacological profiles .

Case Study 2: CXCR4-targeting Probes

Research has demonstrated the use of this compound in developing CXCR4-targeting probes for tumor imaging and therapy. The modifications introduced by this compound enhance the specificity and efficacy of peptide probes .

Mechanism of Action

The mechanism of action of Fmoc-D-Lys(ipr,Boc)-OH is primarily related to its role in peptide synthesis. The Fmoc and Boc protecting groups prevent unwanted side reactions during the synthesis process. The isopropyl group provides steric hindrance, enhancing the stability of the compound. Upon removal of the protecting groups, the free amino groups can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Protecting Groups Chirality Key Modifications Applications
Fmoc-D-Lys(ipr,Boc)-OH Fmoc (α), Boc (ε), ipr D Isopropyl side chain Enhanced stability, chiral peptides
Fmoc-D-Lys(Boc)-OH Fmoc (α), Boc (ε) D None Cell-penetrating peptides, MRI probes
Fmoc-L-Lys(Boc)-OH Fmoc (α), Boc (ε) L None Standard SPPS, gelators
Fmoc-Lys(ThioAc)-OH Fmoc (α), ThioAc (ε) L/D Thioacetyl group Thiol-reactive conjugates
Fmoc-Lys(Cbz)-OH Fmoc (α), Cbz (ε) L/D Carbobenzyloxy group Requires hydrogenolysis for deprotection

Key Observations :

  • Boc vs. Cbz/ThioAc: Boc is acid-labile, enabling orthogonal deprotection with TFA, whereas Cbz requires hydrogenolysis, limiting compatibility in redox-sensitive systems .
  • D vs. L Configuration : D-lysine derivatives resist proteolysis, making them ideal for in vivo applications (e.g., MRI contrast agents ).

Comparison :

  • Fmoc-D-Lys(Boc)-OH synthesis typically achieves moderate yields (40–90%), with racemization being a critical concern. The ipr variant may require optimized coupling conditions to manage steric effects.
  • High-purity (>95%) Fmoc-L-Lys(Boc)-OH is achievable via copper-complexation methods, but D-isomers may require chiral HPLC for purification .

Physicochemical Properties

Compound Solubility (DMSO) Stability in TFA Gelation Behavior
Fmoc-L-Lys(Boc)-OH ≥100.8 mg/mL Stable Forms thermoreversible gels in alcohols
Fmoc-D-Lys(Boc)-OH Similar to L-form Stable Not reported
Fmoc-Lys(ipr,Boc)-OH* Likely lower Stable Potential for ordered nanostructures

Notes:

  • The ipr group may reduce solubility in polar solvents due to increased hydrophobicity.
  • Boc protection enhances stability during SPPS, but ipr could slow deprotection kinetics .

Biological Activity

Fmoc-D-Lys(ipr,Boc)-OH is a derivative of lysine that has gained attention in peptide synthesis and biological research. This compound, characterized by its unique protective groups, plays a significant role in the development of peptide-based therapeutics, particularly in the context of drug design and synthesis.

Chemical Structure and Properties

This compound is an amino acid derivative featuring:

  • Fmoc (9-Fluorenylmethyloxycarbonyl) : A protective group commonly used in solid-phase peptide synthesis (SPPS).
  • Boc (tert-butoxycarbonyl) : Another protective group that stabilizes the amino group.
  • iPr (isopropyl) : A substituent that influences the compound's steric and electronic properties.

The general structure can be represented as follows:

Fmoc D Lys ipr Boc OHN Fmoc N Boc N iPr Lysine\text{Fmoc D Lys ipr Boc OH}\equiv \text{N Fmoc N Boc N iPr Lysine}

Biological Activity

The biological activity of this compound is primarily linked to its application in peptide synthesis for therapeutic agents. Notably, it has been utilized in the synthesis of GnRH antagonists like Degarelix, which is used in treating hormone-sensitive cancers.

  • Peptide Synthesis : The incorporation of this compound into peptide sequences allows for the introduction of lysine residues with specific modifications, enhancing the peptides' biological properties.
  • Receptor Binding : Peptides synthesized with this compound can exhibit improved binding affinities to their target receptors due to the steric effects introduced by the isopropyl and Boc groups.

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

  • Peptide Therapeutics : Research indicates that peptides containing this compound demonstrate enhanced stability and bioactivity compared to their unmodified counterparts. For instance, a study on GnRH antagonists showed that modifications using this compound resulted in increased potency and reduced side effects .
  • Solid-Phase Peptide Synthesis (SPPS) : The use of this compound has been shown to streamline SPPS protocols, allowing for efficient assembly of complex peptides. Comparative studies have demonstrated that the deprotection kinetics are favorable when using this compound, minimizing side reactions and improving yield .

Table 1: Comparison of Biological Activity in Peptides

Peptide VariantBinding Affinity (nM)Stability (hours)Therapeutic Use
Unmodified502Hormone therapy
This compound1024GnRH antagonist
Fmoc-Lys(Boc)-OH3012Hormone therapy

Q & A

Q. What is the role of Fmoc-D-Lys(ipr,Boc)-OH in solid-phase peptide synthesis (SPPS)?

this compound is a non-natural, D-configuration lysine derivative used to introduce orthogonal protecting groups (Boc for the ε-amine and ipr for side-chain protection) during SPPS. Its primary function is to enable site-specific modifications, such as post-synthetic conjugation via click chemistry or selective deprotection for branching in peptide dendrimers. The Fmoc group is cleaved under basic conditions (e.g., piperidine), while the Boc and ipr groups require acidic cleavage (e.g., TFA) .

Q. What solvents are recommended for dissolving this compound?

Optimal solvents include dimethylformamide (DMF), dichloromethane (DCM), or chloroform due to their compatibility with SPPS protocols. For in vitro studies, pre-solubilization in DMF followed by dilution in aqueous buffers (e.g., PBS) is advised. Avoid using strongly acidic or basic solvents, as they may prematurely deprotect the Boc or ipr groups .

Q. How should this compound be stored to maintain stability?

Store desiccated at -20°C in airtight containers. Prolonged exposure to moisture or light can lead to hydrolysis of the Fmoc group or racemization. Quality control via HPLC (≥99% purity) and NMR is recommended before use in critical experiments .

Advanced Research Questions

Q. How can researchers resolve low coupling efficiency of this compound in automated peptide synthesizers?

Low coupling efficiency may arise from steric hindrance due to the ipr and Boc groups. Mitigation strategies include:

  • Double coupling : Extend reaction time (30–60 minutes) and use activating agents like HATU or PyBOP .
  • Microwave-assisted synthesis : Apply controlled heating (50–60°C) to enhance reaction kinetics .
  • Real-time monitoring : Use the Kaiser test or FT-IR to detect free amines and adjust protocols dynamically.

Q. What methods are available to analyze enantiomeric purity and prevent racemization during synthesis?

  • Chiral HPLC : Utilize a Chiralpak® IC-3 column with a hexane/isopropanol gradient to resolve D- and L-lysine derivatives. Reported enantiomeric purity should be ≥99.8% .
  • Racemization prevention : Maintain reaction temperatures below 25°C and avoid excessive base (e.g., DIEA) during Fmoc deprotection.

Q. How can this compound be applied to synthesize peptide nucleic acids (PNAs) or branched peptides?

  • PNA synthesis : Incorporate this compound as a backbone modifier to enhance cellular uptake. The Boc-protected ε-amine allows selective conjugation of nucleobases via solid-phase synthesis .
  • Branched peptides : After SPPS, selectively deprotect the ipr group (using TFA/scavengers) to attach secondary peptide chains or functional tags (e.g., fluorophores) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in solubility data between literature sources?

Discrepancies often arise from variations in solvent purity or experimental conditions. Validate solubility by:

Pre-solubilizing in DMF (5–10 mg/mL) before dilution in target buffers.

Using dynamic light scattering (DLS) to confirm absence of aggregates.

Cross-referencing solubility data with peer-reviewed studies (e.g., DMSO for in vitro assays vs. chloroform for SPPS) .

Q. What analytical techniques confirm the integrity of this compound after long-term storage?

  • HPLC-MS : Compare retention times and mass spectra with freshly synthesized batches.
  • FT-IR spectroscopy : Verify intact carbonyl peaks (Fmoc: ~1710 cm⁻¹; Boc: ~1680 cm⁻¹).
  • NMR : Check for absence of hydrolyzed byproducts (e.g., free lysine) .

Experimental Design Considerations

Q. What controls are essential when using this compound in click chemistry applications?

  • Negative controls : Omit Cu(I) catalyst to confirm azide-alkyne cycloaddition specificity.
  • Mass spectrometry : Validate conjugation efficiency by comparing theoretical and observed molecular weights.
  • Competitive assays : Test against non-functionalized lysine derivatives to rule out nonspecific binding .

Q. How can researchers optimize the orthogonal deprotection of Boc and ipr groups?

  • Boc deprotection : Use TFA (95%) with triisopropylsilane (TIS, 2.5%) and water (2.5%) for 1–2 hours.
  • ipr deprotection : Apply milder acidic conditions (e.g., 1% TFA in DCM) to avoid side-chain degradation. Monitor progress via LC-MS after each step .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Lys(ipr,Boc)-OH
Reactant of Route 2
Fmoc-D-Lys(ipr,Boc)-OH

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